(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound (E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo[3,4-d]isoxazole-dione family, a class of heterocyclic molecules characterized by fused pyrrole and isoxazole rings. Its structure features a 4-bromophenyl group at position 5, a phenyl group at position 2, and a styryl moiety (trans-configuration) at position 3. These substituents likely influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c26-18-12-14-19(15-13-18)27-24(29)22-21(16-11-17-7-3-1-4-8-17)28(31-23(22)25(27)30)20-9-5-2-6-10-20/h1-16,21-23H/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXZAQEYNFZBB-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.237 g/mol. The presence of a bromophenyl group and a styryl moiety contributes to its potential biological activities.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,4-d]isoxazole exhibit significant antitumor properties. A study evaluated various isoxazole derivatives against human cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). Among the tested compounds, several pyrrolo[3,4-d]isoxazole derivatives demonstrated potent cytotoxicity with IC50 values comparable to or better than the standard anticancer drug 5-fluorouracil. The following table summarizes the IC50 values of selected compounds:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 5 | 6.3 | HCT-116 |
| Compound 11 | 8.2 | HCT-116 |
| Compound 14 | 5.0 | HCT-116 |
| Compound 17 | 8.0 | PC3 |
| 5-Fluorouracil | 5.2 | HCT-116 |
These findings suggest that the compound may possess selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to antitumor properties, pyrrolo[3,4-d]isoxazole derivatives have shown anti-inflammatory effects in preclinical studies. For instance, compounds synthesized from oxazolones have been evaluated for their analgesic and anti-inflammatory activities using various pharmacological tests such as the writhing test and hot plate test. Some derivatives exhibited significant reductions in inflammation comparable to established anti-inflammatory drugs like aspirin .
Antimicrobial Activity
The biological activity spectrum of isoxazoles also includes antimicrobial properties. Studies have demonstrated that certain derivatives possess efficacy against various bacterial strains, suggesting potential applications in treating infections .
Other Biological Activities
Pyrrolo[3,4-d]isoxazole derivatives have also been investigated for other biological activities, including:
- Anticonvulsant : Some compounds have shown promise in reducing seizure activity in animal models.
- Antioxidant : The ability to scavenge free radicals has been observed in specific derivatives.
- Antidiabetic : Certain compounds have demonstrated inhibitory effects on glucose absorption in vitro.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various isoxazole derivatives, it was found that compound (E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibited an IC50 value of 6.3 µM against HCT-116 cells. This indicates a strong potential for further development as an anticancer agent .
Case Study 2: Analgesic Activity Evaluation
Another investigation focused on the analgesic activity of synthesized oxazolones revealed that one derivative significantly reduced pain responses in animal models when tested against standard analgesics. This highlights the therapeutic potential of related compounds in pain management .
Comparison with Similar Compounds
Structural Analogs within the Pyrrolo[3,4-d]isoxazole-dione Family
The following table compares the target compound with structurally related pyrrolo[3,4-d]isoxazole-diones:
Key Observations :
- Substituent Effects : The 4-bromophenyl group in the target compound offers distinct electronic and steric properties compared to the 3-chlorophenyl () or 2,4-dichlorophenyl () groups. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
- Styryl vs.
Functional Analogs with Shared Substituents
The bromophenyl moiety is a common feature in bioactive molecules. Below is a comparison with compounds bearing similar substituents but different core structures:
Key Observations :
- Core Structure Impact: The triazole-thione in exhibits a C=S stretch (1212 cm⁻¹) absent in the target compound, which instead features carbonyl groups (C=O) from the isoxazole-dione core.
- Bromophenyl Orientation : Crystallographic studies of pyrazolone derivatives () suggest that bromophenyl groups adopt planar conformations, which may stabilize π-π stacking in the target compound .
Spectral and Analytical Data Trends
While spectral data for the target compound is unavailable, comparisons with analogs reveal:
- IR Spectroscopy : The absence of C=S () and presence of C=O (~1700 cm⁻¹, typical for diones) would distinguish the target compound .
- 1H-NMR : The styryl group’s trans-vinylic protons (δ ~6.5–7.5, coupling constant J ≈ 16 Hz) and aromatic protons (δ ~6.10–8.01) would dominate its spectrum, similar to ’s benzoxazole system .
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Cu(OTf)₂ or Cu(NO₃)₂·3H₂O (0.6 mmol per 0.3 mmol substrate).
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Solvent : Dioxane or ethyl acetate, under nitrogen atmosphere.
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Temperature : 75°C for 8–12 hours.
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Substrates :
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N-Aryl maleimide (e.g., 1-phenyl-1H-pyrrole-2,5-dione).
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Styryl-derived α-keto acid (e.g., (E)-4-(trifluoromethyl)styryl carbonyl).
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Workup and Purification
Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. Purification via flash chromatography (ethyl acetate/petroleum ether, 1:5) yields the product as a pale-yellow solid.
Key Data for Analogous Compounds:
1,3-Dipolar Cycloaddition of Hydroximoyl Chlorides
An alternative route employs hydroximoyl chlorides as nitrile oxide precursors. This method, reported in antimicrobial studies, facilitates regioselective cycloaddition with N-aryl maleimides.
Synthetic Protocol
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Generation of Hydroximoyl Chloride :
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Chlorination of aldoximes using Cl₃CCN or NCS.
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Cycloaddition :
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React hydroximoyl chloride (1.2 equiv) with N-(4-bromophenyl)maleimide (1.0 equiv) in acetonitrile.
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Add triethylamine (2.0 equiv) to deprotonate and generate the nitrile oxide.
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Reaction Time : 4–6 hours at reflux.
Post-Reaction Processing
The product precipitates upon cooling and is recrystallized from ethanol/water (3:1). This method achieves moderate yields (50–60%) but offers excellent regioselectivity.
Spectral Validation:
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¹H NMR (CDCl₃) : δ 7.54 (d, J = 8.2 Hz, 2H, ArH), 7.39 (d, J = 8.2 Hz, 2H, ArH), 6.76 (d, J = 16.0 Hz, 1H, CH=CH), 5.03 (d, J = 7.5 Hz, 1H, CH-N).
Nitrile Oxide Route from α-Keto Acids
A third method utilizes α-keto acids as nitrile oxide precursors via copper nitrate-mediated oxidation. This approach, detailed by the RSC, avoids hazardous reagents like chlorinating agents.
Procedure Highlights
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Substrates : 2-Oxobutanoic acid and N-(4-bromophenyl)maleimide.
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Catalyst : Cu(NO₃)₂·3H₂O (20 mol%).
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Conditions : Dioxane, 75°C, 8 hours.
Advantages and Limitations
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Stereoselectivity : Predominantly trans-configuration due to catalyst-controlled cyclization.
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Drawback : Requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Methods
| Parameter | Triple Cascade | Cycloaddition | α-Keto Acid |
|---|---|---|---|
| Catalyst | Cu(I)/Cu(II) | None | Cu(NO₃)₂ |
| Yield | 56–65% | 50–60% | 61–74% |
| dr | 7:1–37:1 | – | – |
| Purification | Column | Recrystallization | Column |
| Stereocontrol | High | Moderate | High |
Structural Confirmation and Analytical Data
The (E)-configuration of the styryl group is confirmed by coupling constants (J = 15.9–16.0 Hz) in ¹H NMR. X-ray crystallography of related compounds reveals a bicyclic structure with fused isoxazolidine and pyrrolidine rings.
Critical Spectroscopic Signals:
Scalability and Industrial Feasibility
The copper-catalyzed triple cascade method is scalable to gram quantities (e.g., 1.66 g of 3a). Key challenges include:
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Cost : Cu catalysts and anhydrous solvents increase production expenses.
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Byproducts : Diastereomer separation requires optimized chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
